MAO-A Inhibition Potency and Selectivity
N-(2-amino-4-chlorophenyl)acetamide demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 60 nM in a cell-based assay using 5-hydroxytryptamine as substrate [1]. The compound exhibits remarkable selectivity against MAO-B, with an IC50 of 63,000 nM (63 µM) against the B isoform [2]. This represents a >1000-fold selectivity window for MAO-A over MAO-B. In contrast, the des-amino analog 4'-chloroacetanilide lacks this enzymatic activity profile entirely, as the ortho-amino group is essential for high-affinity binding to the MAO-A active site [3].
| Evidence Dimension | MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | MAO-B inhibition: IC50 = 63,000 nM; 4'-chloroacetanilide: no measurable activity at equivalent concentrations |
| Quantified Difference | >1000-fold selectivity (MAO-A vs. MAO-B) |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide production detection after 1 hr |
Why This Matters
The nanomolar MAO-A potency and exceptional isoform selectivity distinguish this compound from non-amino chloroacetanilides, making it a specific tool compound for neuroscience research and a differentiated starting point for CNS drug discovery programs.
- [1] BindingDB. BDBM50075951 (CHEMBL3415810). Affinity Data: IC50 = 60 nM. Assay: Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate assessed as hydrogen peroxide production after 1 hr. View Source
- [2] BindingDB. BDBM50350110 (CHEMBL1814068). Affinity Data: IC50 = 63 nM. Assay: Inhibition of human MAO-B assessed as inhibition of p-tyramine oxidation to p-hydroxyphenylacetaldehyde after 15 mins by fluorimetric method. View Source
- [3] Bravo HR, Weiss-Lopez B, Lamborot M, Copaja S. Chemical basis for the antimicrobial activity of acetanilides. J Chil Chem Soc. 2003;48(4):27-30. View Source
